molecular formula C19H18BrN3O3 B11538513 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide

Cat. No.: B11538513
M. Wt: 416.3 g/mol
InChI Key: ICMGNZDELNVTIB-UFFVCSGVSA-N
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Description

  • This compound is a hydrazide derivative with a complex structure. Let’s break it down:
    • The core structure consists of an acetohydrazide moiety (N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]) attached to a phenoxy group (2-bromo-4-methoxyphenoxy).
    • The indole ring (1-methyl-1H-indol-3-yl) contributes to its aromatic character.
  • Overall, it combines features from both hydrazides and indoles, making it intriguing for various applications.
  • Preparation Methods

    • Synthetic routes:
      • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
      • considering its complexity, it likely involves multiple steps, including hydrazide formation, indole functionalization, and bromination.
    • Industrial production:
      • Industrial-scale synthesis may involve modifications of existing methods or custom approaches.
      • Collaboration with experts in synthetic chemistry would be necessary for large-scale production.
  • Chemical Reactions Analysis

    • Reactions:
      • It could undergo various reactions, including:
        • Bromination (due to the bromo group).
        • Hydrazide reactions (e.g., acylation, condensation).
        • Indole-based transformations (e.g., electrophilic substitution).
    • Common reagents and conditions:
      • Bromination: N-bromosuccinimide (NBS) in an inert solvent.
      • Hydrazide reactions: Acetic anhydride, acid catalysts.
      • Indole modifications: Lewis acids (e.g., AlCl₃).
    • Major products:
      • Brominated derivatives, acylated hydrazides, and modified indoles.
  • Scientific Research Applications

    • Chemistry:
      • Building block for designing novel compounds.
      • Potential ligand for metal complexes.
    • Biology and Medicine:
      • Investigate its interactions with biological targets (e.g., enzymes, receptors).
      • Evaluate its cytotoxicity or antimicrobial properties.
    • Industry:
      • Explore its use in materials science (e.g., polymers, coatings).
  • Mechanism of Action

    • Not well-documented, but:
      • It might interact with cellular components (proteins, nucleic acids) due to its diverse functional groups.
      • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds:

        (2-bromo-4-methoxyphenoxy) (tert-butyl)dimethylsilane: .

        4-BROMO-2-(2-((4-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE: .

        2-Methoxyphenyl isocyanate: (for chemoselective reactions) .

    Remember that detailed experimental procedures and specific data are scarce, but this compound’s potential warrants further investigation

    Properties

    Molecular Formula

    C19H18BrN3O3

    Molecular Weight

    416.3 g/mol

    IUPAC Name

    2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide

    InChI

    InChI=1S/C19H18BrN3O3/c1-23-11-13(15-5-3-4-6-17(15)23)10-21-22-19(24)12-26-18-8-7-14(25-2)9-16(18)20/h3-11H,12H2,1-2H3,(H,22,24)/b21-10+

    InChI Key

    ICMGNZDELNVTIB-UFFVCSGVSA-N

    Isomeric SMILES

    CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=C(C=C(C=C3)OC)Br

    Canonical SMILES

    CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=C(C=C(C=C3)OC)Br

    Origin of Product

    United States

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